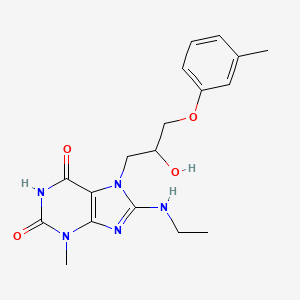

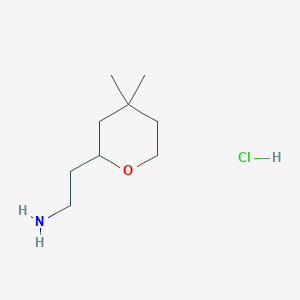

8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of structurally related purine derivatives involves multi-step chemical reactions, starting from base purine compounds and introducing specific functional groups. For instance, Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino substituted derivatives of a base purine compound, showing variations in cardiovascular activity based on the substituents added (Chłoń-Rzepa et al., 2004). Such methodologies highlight the versatility of purine chemistry in generating diverse molecules for specific research applications.

Molecular Structure Analysis

Molecular structure analysis of related compounds often reveals significant insights into their chemical behavior and interaction potentials. Xiao et al. (1993) presented the keto-enamine tautomerism in their studied compound, showcasing how specific bond distances and planarity affect molecular stability and reactivity (Xiao et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving purine derivatives can lead to a wide range of products with varied biological activities. For example, Ueda et al. (1987) investigated the antitumor activity and vascular relaxing effect of novel purine derivatives, illustrating the potential pharmaceutical applications of these compounds (Ueda et al., 1987).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application of purine derivatives. Shukla et al. (2020) performed a quantitative investigation on the intermolecular interactions present in a xanthine derivative, providing insights into the anisotropic distribution of interaction energies and their implications for material design (Shukla et al., 2020).

Chemical Properties Analysis

The chemical properties of purine derivatives, including reactivity, stability, and interaction with biological targets, are essential for their application in research and therapy. Hirayama et al. (1993) described the structure of a xanthine derivative acting as a potent antagonist of the adenosine A1 receptor, highlighting the importance of specific substituents on biological activity (Hirayama et al., 1993).

科学的研究の応用

Synthesis and Cardiovascular Activity

One study focused on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. These compounds, including derivatives with 8-(ethylamino) substituents, displayed prophylactic antiarrhythmic activity and hypotensive effects. The study emphasizes the potential therapeutic applications of these compounds in cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Antitumor Activity and Vascular Relaxing Effect

Another research investigated purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealing their synthesis and examining their biological activities, including antitumor activity and vascular relaxing effects. Although not directly mentioning 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, this study highlights the broader context of purine derivatives' potential in therapeutic applications (Ueda et al., 1987).

Reaction and Structural Analysis

Research into the reactions of aminotheophyllines with glycerol epichlorohydrin led to the formation of compounds structurally related to 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This study provides insight into the chemical reactions and structural properties of these compounds, contributing to the understanding of their potential applications (Kremzer et al., 1981).

特性

IUPAC Name |

8-(ethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-4-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)9-12(24)10-27-13-7-5-6-11(2)8-13/h5-8,12,24H,4,9-10H2,1-3H3,(H,19,20)(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNSXMXKOQZJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)

![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)

![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)

![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)

![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)

![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)

![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)

![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)